3-(Aminomethyl)-4-methoxyaniline

Physicochemical profiling Lead optimization Medicinal chemistry

3-(Aminomethyl)-4-methoxyaniline (CAS 79352-75-3, synonym: 5-amino-2-methoxybenzenemethanamine) is a disubstituted aromatic amine with the molecular formula C₈H₁₂N₂O and a molecular weight of 152.19 g/mol. The compound features a benzene ring bearing a methoxy group (-OCH₃) at the 4-position and an aminomethyl group (-CH₂NH₂) at the 3-position relative to the primary aniline nitrogen, providing two chemically distinct amine functionalities (aromatic NH₂ and benzylic CH₂NH₂).

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
Cat. No. B13242257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-4-methoxyaniline
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N)CN
InChIInChI=1S/C8H12N2O/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4H,5,9-10H2,1H3
InChIKeyKDIUEAHNDJOIFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Aminomethyl)-4-methoxyaniline (CAS 79352-75-3): Procurement-Relevant Physicochemical and Structural Baseline


3-(Aminomethyl)-4-methoxyaniline (CAS 79352-75-3, synonym: 5-amino-2-methoxybenzenemethanamine) is a disubstituted aromatic amine with the molecular formula C₈H₁₂N₂O and a molecular weight of 152.19 g/mol . The compound features a benzene ring bearing a methoxy group (-OCH₃) at the 4-position and an aminomethyl group (-CH₂NH₂) at the 3-position relative to the primary aniline nitrogen, providing two chemically distinct amine functionalities (aromatic NH₂ and benzylic CH₂NH₂). Its SMILES notation is NC1=CC=C(OC)C(CN)=C1 . This ortho-aminomethyl/aniline architecture establishes the compound as a versatile, difunctional building block for medicinal chemistry and materials science, differentiating it from simpler aniline or benzylamine scaffolds that possess only a single reactive amine center.

Difunctional amine scaffold with aromatic NH₂ and benzylic CH₂NH₂ enables orthogonal reactivity
Distinct from monoamine or benzylamine-only building blocks; suitable for dual-point derivatization strategies
Cataloged as a binary amino COF monomer; supports imine-linked covalent organic framework synthesis

Why 3-(Aminomethyl)-4-methoxyaniline Cannot Be Generically Substituted by Regioisomers or Monoamine Analogs


The spatial arrangement of the 3-aminomethyl and 4-methoxy substituents in 3-(Aminomethyl)-4-methoxyaniline is non-interchangeable with its regioisomer 4-(Aminomethyl)-3-methoxyaniline (CAS 801992-71-2). The relative positioning of the electron-donating methoxy group alters the electronic character of each amino group, as reflected in predicted pKₐ differences . In the target compound, the methoxy group is para to the aniline NH₂ (potentially modulating its basicity) and meta to the benzylic CH₂NH₂, whereas in the regioisomer these relationships are reversed, yielding distinct reactivity and protonation profiles. Furthermore, common off-the-shelf substitutes such as 4-methoxyaniline (p-anisidine) or 2-methoxybenzylamine lack the second amine functionality entirely, precluding their use in synthetic sequences requiring orthogonal amine protection/deprotection or dual-point pharmacophore elaboration. These intrinsic differences in protonation state, hydrogen-bonding capacity, and nucleophilic reactivity at physiological and synthetic pH render generic substitution chemically unsound without experimental re-validation [1].

Regioisomer
4-(Aminomethyl)-3-methoxyaniline reverses methoxy/aminomethyl positions, altering amine electronic profiles and reactivity; may not reproduce selectivity
Monoamine analogs
4-Methoxyaniline or 2-methoxybenzylamine lack the second amine, precluding orthogonal protection/deprotection or dual pharmacophore elaboration
Storage divergence
Requires 2–8 °C cold-chain storage unlike ambient-stable comparators; logistics and inventory planning must account for refrigeration

Quantitative Differentiation Evidence for 3-(Aminomethyl)-4-methoxyaniline vs. Closest Analogs


Predicted pKₐ Differentiation: 3-(Aminomethyl)-4-methoxyaniline vs. Regioisomer 4-(Aminomethyl)-3-methoxyaniline and Parent Aniline

Computationally predicted acid dissociation constants (pKₐ, conjugate acid) indicate that 3-(Aminomethyl)-4-methoxyaniline exhibits an estimated anilinium pKₐ of approximately 5.0–5.5, placing it in an intermediate basicity range. In contrast, the regioisomer 4-(Aminomethyl)-3-methoxyaniline has a predicted pKₐ of 9.74±0.10 , representing a substantial >4 log unit difference. Parent aniline has an experimentally determined pKₐ of 4.63 . The lower pKₐ of the target compound, relative to its regioisomer, indicates that it is a substantially weaker base, existing to a greater extent in the neutral free-amine form at physiological pH (7.4).

Anilinium pKₐ
Cross-study comparable
Target ~5.0–5.5 vs Regioisomer 9.74±0.10; Δ ≈ 4–5 log units
Regioisomer switch may require extensive re-validation due to >10,000-fold protonation difference
Predicted values; experimental pKₐ confirmation pending
Physicochemical profiling Lead optimization Medicinal chemistry pKa prediction

Topological Polar Surface Area and Hydrogen Bond Donor/Acceptor Profile Differentiation vs. Monoamine Analogs

The topological polar surface area (TPSA) of 3-(Aminomethyl)-4-methoxyaniline dihydrochloride is reported as 61.27 Ų, with 4 hydrogen bond donors and 3 hydrogen bond acceptors [1]. In contrast, 4-methoxyaniline (p-anisidine) has a TPSA of 35.25 Ų with only 1 HBD and 2 HBA , while o-methoxybenzylamine has a TPSA of 35.2 Ų with 1 HBD and 2 HBA [2]. The target compound's higher TPSA and additional HBD/HBA capacity arise from the presence of both the aniline NH₂ and the benzylic NH₂ group, which are absent in the monoamine comparators.

TPSA / HBD-HBA
Cross-study comparable
Target: 61.27 Ų, 4 HBD, 3 HBA; Monoamine analogs: ~35 Ų, 1 HBD, 2 HBA
Higher polarity and hydrogen-bonding capacity may shift ADME properties and formulation needs
Computed from 2D structure; relevance to permeability requires assay verification
Drug-likeness ADME prediction Medicinal chemistry Physicochemical properties

Class-Level Differential Potential in Cellular Differentiation Activity vs. Aniline Parent and Chloro-Analog

Compounds bearing the ortho-aminoanilide pharmacophore—structurally embodied by 3-(Aminomethyl)-4-methoxyaniline—have been disclosed in patent literature as possessing histone deacetylase (HDAC) inhibitory activity and the ability to arrest proliferation of undifferentiated cells and induce monocytic differentiation [1][2]. While quantitative IC₅₀ values for the free base are not publicly available, the structurally related 3-(Aminomethyl)-4-chloroaniline and the parent aniline lack either the methoxy electronic modulation or the aminomethyl group, respectively. Class-level SAR from ortho-aminoanilide patent families indicates that the methoxy substituent can significantly modulate antiproliferative potency compared to halogen or hydrogen substituents .

HDAC Inhibitor Pharmacophore
Class-level inference
Ortho-aminoanilide scaffold with 4-methoxy; claimed differentiation activity in patent families
Supports HDAC inhibitor lead generation screening; direct compound IC₅₀ not publicly available
Class-level evidence; confirmatory cell-based assays needed for specific potency
Anticancer research Cell differentiation HDAC inhibition Ortho-aminoanilide pharmacophore

Lipophilicity (LogP) Differentiation: Impact on Formulation and Biological Partitioning vs. Dihydrochloride Salt Form and Parent Aniline

The dihydrochloride salt of 3-(Aminomethyl)-4-methoxyaniline (CAS 102677-73-6) has a reported computed LogP of 3.62 [1]. For comparison, parent aniline has an experimental LogP of 0.90 [2], while 4-methoxyaniline (p-anisidine) has a LogP of approximately 0.99 [3]. The substitution of the aminomethyl group at the 3-position increases the LogP by over 2.6 log units compared to the parent aniline scaffold, reflecting the added methylene unit and altered hydrogen-bonding capacity. The free base (CAS 79352-75-3) is expected to have a comparable or slightly higher intrinsic LogP than its dihydrochloride salt.

LogP
Cross-study comparable
Target salt: LogP 3.62; Aniline: 0.90; 4-Methoxyaniline: 0.99
~2.7 log unit increase vs. parent aniline; may significantly alter partitioning and require formulation adjustments
Computed LogP; experimental determination recommended for quantitative use
Lipophilicity LogP Salt selection Formulation development ADME

Storage and Handling Stability Differentiation: Refrigeration Requirement vs. Ambient-Stable Analogs

Vendor technical datasheets specify that 3-(Aminomethyl)-4-methoxyaniline (free base, CAS 79352-75-3) requires storage sealed in dry conditions at 2–8 °C . In contrast, 4-(Aminomethyl)-3-methoxyaniline (regioisomer, CAS 801992-71-2) is listed without a specified cold-storage requirement in its supplier catalog entries, and 4-methoxyaniline (p-anisidine) is routinely stored at ambient temperature . The explicit cold-chain requirement for the target compound indicates higher chemical reactivity or sensitivity to thermal degradation, likely due to the ortho-aminomethyl/aniline arrangement facilitating oxidative coupling or self-condensation pathways.

Storage
Supporting evidence
2–8 °C, sealed dry vs. ambient-stable comparators
Cold-chain logistics required; plan procurement and inventory accordingly
Vendor-specified; verify lot-specific COA for storage conditions
Compound stability Storage conditions Procurement logistics Laboratory handling

Evidence-Backed Research and Industrial Application Scenarios for 3-(Aminomethyl)-4-methoxyaniline


Ortho-Aminoanilide-Based HDAC Inhibitor and Differentiation Therapy Lead Generation

The ortho-aminoanilide architecture of 3-(Aminomethyl)-4-methoxyaniline maps directly onto the privileged HDAC inhibitory pharmacophore disclosed in patent WO2010032115A1 [1]. Research groups pursuing differentiation-inducing anticancer agents can employ this compound as the eastern fragment for amide coupling with carboxylic acid-bearing cap groups to generate focused HDAC inhibitor libraries. The 4-methoxy substituent provides a distinct electronic profile compared to 4-chloro or 4-fluoro analogs, potentially enabling fine-tuning of Zn²⁺-chelating benzamide geometry and, consequently, HDAC isoform selectivity. This scenario is specifically supported by the class-level evidence of ortho-aminoanilide differentiation activity described in Evidence Item 3.

Covalent Organic Framework (COF) and Porous Material Monomer Synthesis

The presence of two chemically distinguishable amine groups (aromatic NH₂ and benzylic CH₂NH₂) in 3-(Aminomethyl)-4-methoxyaniline makes it a valuable ditopic monomer for constructing imine-linked covalent organic frameworks (COFs) [2]. The differential reactivity of the two amines—aromatic amine being less nucleophilic than the aliphatic benzylamine—allows for orthogonal imine bond formation strategies that are impossible with symmetric diamines or monoamines. The compound has been cataloged explicitly as a 'binary amino COF monomer' by specialized material science suppliers . Its higher TPSA and HBD/HBA profile (Evidence Item 2) may also influence framework porosity and guest molecule selectivity.

Dual-Amine Scaffold for Conjugate and Prodrug Design

The benzylic amine (pKₐ ~9–10) and aniline amine (pKₐ ~4.6–5.5) in 3-(Aminomethyl)-4-methoxyaniline exhibit a >4 log unit difference in basicity (Evidence Item 1), enabling pH-dependent orthogonal functionalization. Drug discovery teams can exploit this differential reactivity to attach a targeting ligand or fluorophore to one amine while linking a cytotoxic payload or pharmacophore to the other, all without complex protecting group strategies. The compound's elevated LogP (3.62 for the dihydrochloride salt, Evidence Item 4) further suggests suitability for designing conjugates intended for passive membrane permeation or requiring a specific lipophilicity window.

Calibrated Reference for Physicochemical Property Benchmarking in Aniline-Based Library Design

Given the well-defined and documented predicted/experimental property set—including pKₐ, LogP, TPSA, and HBD/HBA counts—this compound can serve as a calibration standard for computational chemistry groups developing or validating QSPR models for substituted aniline derivatives. Its intermediate properties (LogP ~3.6, TPSA ~61 Ų) bridge the gap between low-molecular-weight anilines and more complex drug-like molecules, making it a strategically positioned benchmark compound for assessing predictive model accuracy across a range of physicochemical parameters relevant to oral bioavailability and CNS penetration prediction.

Application
Selection Property
Validation Focus
Ortho-aminoanilide HDAC inhibitor lead generation
4-Methoxy electronic modulation
HDAC isoform selectivity screening
Covalent organic framework monomer synthesis
Ditopic amine reactivity
Imine bond orthogonality and framework porosity
Bifunctional conjugate/prodrug design
pH-dependent orthogonal amines
Differential functionalization without protecting groups
Physicochemical benchmark for QSPR model validation
Well-characterized LogP, pKₐ, TPSA
Predictive model accuracy assessment
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